Belinostat

Catalog No.
S520710
CAS No.
414864-00-9
M.F
C15H14N2O4S
M. Wt
318.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Belinostat

CAS Number

414864-00-9

Product Name

Belinostat

IUPAC Name

(E)-N-hydroxy-3-[3-(phenylsulfamoyl)phenyl]prop-2-enamide

Molecular Formula

C15H14N2O4S

Molecular Weight

318.3 g/mol

InChI

InChI=1S/C15H14N2O4S/c18-15(16-19)10-9-12-5-4-8-14(11-12)22(20,21)17-13-6-2-1-3-7-13/h1-11,17,19H,(H,16,18)/b10-9+

InChI Key

NCNRHFGMJRPRSK-MDZDMXLPSA-N

SMILES

C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)C=CC(=O)NO

Solubility

Soluble in DMSO

Synonyms

Belinostat; PXD 101; Beleodaq; PDX101; PX 105684; PXD-101; PXD101

Canonical SMILES

C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)C=CC(=O)NO

Isomeric SMILES

C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)/C=C/C(=O)NO

Description

The exact mass of the compound Belinostat is 318.0674 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 726630. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Hydroxylamines - Hydroxamic Acids - Supplementary Records. It belongs to the ontological category of hydroxamic acid in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Belinostat, also known as Beleodaq, is a drug that belongs to a class of medications called histone deacetylase (HDAC) inhibitors. HDACs are enzymes that regulate gene expression by modifying the structure of chromatin, the complex of DNA and proteins that make up chromosomes. Belinostat works by inhibiting the activity of HDACs, which can lead to changes in gene expression patterns []. This property makes Belinostat a valuable tool for scientific research in several areas:

Cancer Research

One of the most promising applications of Belinostat is in cancer research. Cancer cells often have abnormal gene expression patterns, and Belinostat may be able to restore normal gene function by inhibiting HDACs. Studies have shown that Belinostat can have anti-cancer effects by:

  • Inducing cell death (apoptosis) in cancer cells.
  • Inhibiting the growth and proliferation of cancer cells.
  • Promoting the differentiation of cancer cells into mature cells.

Belinostat is currently being investigated in clinical trials for the treatment of various types of cancer, including lymphomas, leukemias, and solid tumors [].

Understanding Gene Regulation

Belinostat can also be used as a research tool to study how HDACs regulate gene expression. By inhibiting HDAC activity, researchers can identify genes that are normally repressed by HDACs and are potentially involved in various diseases. This information can help to develop new therapeutic strategies for a variety of conditions [].

Other Areas of Research

Belinostat is also being investigated for its potential role in other areas of scientific research, such as:

  • Neurodegenerative diseases: Belinostat may help to protect nerve cells from damage and promote their survival.
  • Autoimmune diseases: Belinostat may help to suppress the immune system and reduce inflammation.
  • Fibrotic diseases: Belinostat may help to prevent the formation of scar tissue in organs.

Belinostat is a synthetic compound classified as a histone deacetylase inhibitor, specifically a pan-histone deacetylase inhibitor. It is primarily used in the treatment of refractory or relapsed peripheral T-cell lymphoma. The chemical structure of belinostat is characterized by a sulfonamide-hydroxamide moiety, with the molecular formula C15H14N2O4S\text{C}_{15}\text{H}_{14}\text{N}_{2}\text{O}_{4}\text{S} and a molecular weight of approximately 318.35 g/mol . Belinostat functions by inhibiting the activity of histone deacetylases, which leads to the accumulation of acetylated histones and other proteins, ultimately resulting in cell cycle arrest and apoptosis in malignant cells .

Belinostat is a prescription medication and should only be used under the supervision of a qualified healthcare professional. The most common side effects associated with belinostat treatment include nausea, fatigue, fever, anemia, and thrombocytopenia (low platelet count) [, ]. Belinostat can also cause embryo-fetal harm, and pregnant women should not be administered this drug [].

Data on specific toxicity:

  • In a clinical trial, neutropenia (low white blood cell count) was observed in 82% of patients treated with belinostat [].
  • The median duration of treatment response in a clinical trial was 10.3 months [].

Belinostat undergoes various metabolic transformations in the body. The primary metabolic pathway involves conjugation via UDP-glucuronosyltransferase, particularly UGT1A1, leading to the formation of belinostat glucuronide . Additionally, cytochrome P450 enzymes (CYP2A6, CYP2C9, and CYP3A4) are involved in its metabolism, producing metabolites such as belinostat amide and belinostat acid . The elimination of belinostat is predominantly via metabolism, with less than 2% excreted unchanged in urine .

The synthesis of belinostat has been described in various studies. A notable method involves a five-step synthetic route starting from benzaldehyde. Key steps include:

  • Formation of an intermediate through an addition reaction with sodium bisulfite.
  • Hydroxylation to introduce the hydroxamic acid functionality.
  • Coupling reactions to incorporate the sulfonamide group.
  • Purification and crystallization to yield the final product .

This multi-step synthesis allows for the efficient production of belinostat while maintaining high purity levels.

Belinostat is primarily used in oncology, specifically for treating patients with refractory or relapsed peripheral T-cell lymphoma. It has been approved by regulatory authorities for clinical use under the commercial name Beleodaq . Research continues into its potential applications in other malignancies and therapeutic areas due to its mechanism of action.

Belinostat has been shown to interact with various metabolic pathways due to its inhibition of histone deacetylases. It can influence the pharmacokinetics of other drugs metabolized by cytochrome P450 enzymes, particularly CYP2C8 and CYP2C9 . As such, caution is advised when co-administering belinostat with other hepatotoxic agents or medications that rely on these metabolic pathways.

Belinostat shares its mechanism of action as a histone deacetylase inhibitor with several other compounds. Here are some notable examples:

Compound NameMechanismUnique Features
VorinostatHistone deacetylase inhibitorFirst HDAC inhibitor approved for use; used primarily for cutaneous T-cell lymphoma
PanobinostatHistone deacetylase inhibitorBroad-spectrum HDAC inhibitor; used in multiple myeloma
RomidepsinHistone deacetylase inhibitorDerived from a natural product; used for peripheral T-cell lymphoma
EntinostatHistone deacetylase inhibitorSelective for class I HDACs; investigated for use in breast cancer

Belinostat's unique sulfonamide-hydroxamide structure distinguishes it from other compounds, potentially influencing its pharmacokinetic properties and therapeutic profile .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.7

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

318.06742811 g/mol

Monoisotopic Mass

318.06742811 g/mol

Heavy Atom Count

22

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

F4H96P17NZ

Related CAS

866323-14-0 (E Isomer)

Drug Indication

Belinostat is indicated for the treatment of patients with relapsed or refractory peripheral T-cell lymphoma (PTCL) with manageable safety profile. It is a potential alternative therapy for patients who did not experience adequate response to first-line drugs for PTCL. It can be used in patients with baseline thrombocytopenia.
FDA Label

Livertox Summary

Belinostat is an intravenously administered histone deacetylase inhibitor and antineoplastic agent that is approved for use in refractory or relapsed peripheral T cell lymphoma. Belinostat is associated with moderate rate of minor serum enzyme elevations during therapy and has been reported to cause clinically apparent fatal, acute liver injury.

Drug Classes

Antineoplastic Agents

NCI Cancer Drugs

Drug: Belinostat
US Brand Name(s): Beleodaq
FDA Approval: Yes
Belinostat is approved to treat: Peripheral T-cell lymphoma in patients whose disease has recurred (come back) or is refractory (does not respond to treatment).
This use is approved under FDA’s Accelerated Approval Program. As a condition of approval, a confirmatory trial(s) must show that belinostat provides a clinical benefit in these patients. Belinostat is also being studied in the treatment of other types of cancer.

Pharmacology

Beleodaq is a histone deacetylase (HDAC) inhibitor that exhibits pan-HDAC inhibition and potent growth inhibitory and pro-apoptotic activities in a variety of tumor cells, including PTCL cells, at nanomolar concentrations [A19161]. None of the trials show any clinically relevant changes caused by Beleodaq on heart rate, PR duration or QRS duration as measures of autonomic state, atrio-ventricular conduction or depolarization; there were no cases of Torsades de Pointes.
Belinostat is a novel hydroxamic acid-type histone deacetylase (HDAC) inhibitor with antineoplastic activity. Belinostat targets HDAC enzymes, thereby inhibiting tumor cell proliferation, inducing apoptosis, promoting cellular differentiation, and inhibiting angiogenesis. This agent may sensitize drug-resistant tumor cells to other antineoplastic agents, possibly through a mechanism involving the down-regulation of thymidylate synthase.

MeSH Pharmacological Classification

Histone Deacetylase Inhibitors

ATC Code

L - Antineoplastic and immunomodulating agents
L01 - Antineoplastic agents
L01X - Other antineoplastic agents
L01XX - Other antineoplastic agents
L01XX49 - Belinostat

Mechanism of Action

Belinostat inhibits the activity of histone deacetylase (HDAC) thus prevents the removal of acetyl groups from the lysine residues of histones and some non-histone proteins. In vitro, belinostat caused the accumulation of acetylated histones and other proteins, increased the expression of tumor-suppressor genes. It ultimately induces cell cycle arrest, inhibition of angiogenesis and/or apoptosis of some transformed cells.

KEGG Target based Classification of Drugs

Enzymes
Hydrolases (EC3)
Histone deacetylase [EC:3.5.1.98]
HDAC [HSA:3065 3066 8841 9759 10014 10013 51564 55869 9734 83933 79885] [KO:K06067 K11404 K11406 K11407 K11408 K11405 K11409 K18671 K11418]

Other CAS

866323-14-0
414864-00-9

Absorption Distribution and Excretion

Approximately 40% of the belinostat dose is excreted renally, primarily as metabolites and less than 2% of total dose recovered as unchanged parent drug.
The volume of distribution is 409 ± 76.7 L.
1240 mL/min

Metabolism Metabolites

Primarily metabolized by hepatic UGT1A1. Strong UGT1A1 inhibitors are expected to increase exposure to belinostat. Belinostat also undergoes hepatic metabolism by CYP2A6, CYP2C9, and CYP3A4 enzymes to form belinostat amide and belinostat acid. The enzymes responsible for the formation of methyl belinostat and 3-(anilinosulfonyl)-benzenecarboxylic acid, (3-ASBA) are not known

Wikipedia

Belinostat
6-APDB

Biological Half Life

Displays a three-compartment pharmacokinetic property with elimination half life of 1.1 hours

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-08-15
1: Campbell P, Thomas CM. Belinostat for the treatment of relapsed or refractory peripheral T-cell lymphoma. J Oncol Pharm Pract. 2017 Mar;23(2):143-147. doi: 10.1177/1078155216634178. Epub 2016 Jun 23. Review. PubMed PMID: 26921086.
2: Foss F, Advani R, Duvic M, Hymes KB, Intragumtornchai T, Lekhakula A, Shpilberg O, Lerner A, Belt RJ, Jacobsen ED, Laurent G, Ben-Yehuda D, Beylot-Barry M, Hillen U, Knoblauch P, Bhat G, Chawla S, Allen LF, Pohlman B. A Phase II trial of Belinostat (PXD101) in patients with relapsed or refractory peripheral or cutaneous T-cell lymphoma. Br J Haematol. 2015 Mar;168(6):811-9. doi: 10.1111/bjh.13222. Epub 2014 Nov 17. PubMed PMID: 25404094.
3: Rashidi A, Cashen AF. Belinostat for the treatment of relapsed or refractory peripheral T-cell lymphoma. Future Oncol. 2015;11(11):1659-64. doi: 10.2217/fon.15.62. Review. PubMed PMID: 26043217.
4: Sawas A, Radeski D, O'Connor OA. Belinostat in patients with refractory or relapsed peripheral T-cell lymphoma: a perspective review. Ther Adv Hematol. 2015 Aug;6(4):202-8. doi: 10.1177/2040620715592567. Review. PubMed PMID: 26288714; PubMed Central PMCID: PMC4530372.
5: O'Connor OA, Horwitz S, Masszi T, Van Hoof A, Brown P, Doorduijn J, Hess G, Jurczak W, Knoblauch P, Chawla S, Bhat G, Choi MR, Walewski J, Savage K, Foss F, Allen LF, Shustov A. Belinostat in Patients With Relapsed or Refractory Peripheral T-Cell Lymphoma: Results of the Pivotal Phase II BELIEF (CLN-19) Study. J Clin Oncol. 2015 Aug 10;33(23):2492-9. doi: 10.1200/JCO.2014.59.2782. Epub 2015 Jun 22. PubMed PMID: 26101246; PubMed Central PMCID: PMC5087312.
6: Kirschbaum MH, Foon KA, Frankel P, Ruel C, Pulone B, Tuscano JM, Newman EM. A phase 2 study of belinostat (PXD101) in patients with relapsed or refractory acute myeloid leukemia or patients over the age of 60 with newly diagnosed acute myeloid leukemia: a California Cancer Consortium Study. Leuk Lymphoma. 2014 Oct;55(10):2301-4. doi: 10.3109/10428194.2013.877134. Epub 2014 Feb 24. PubMed PMID: 24369094; PubMed Central PMCID: PMC4143479.
7: Hood K, Shah A. Belinostat for Relapsed or Refractory Peripheral T-Cell Lymphoma. J Adv Pract Oncol. 2016 Mar;7(2):209-218. Epub 2016 Mar 1. Review. PubMed PMID: 28090369; PubMed Central PMCID: PMC5226312.
8: Lee HZ, Kwitkowski VE, Del Valle PL, Ricci MS, Saber H, Habtemariam BA, Bullock J, Bloomquist E, Li Shen Y, Chen XH, Brown J, Mehrotra N, Dorff S, Charlab R, Kane RC, Kaminskas E, Justice R, Farrell AT, Pazdur R. FDA Approval: Belinostat for the Treatment of Patients with Relapsed or Refractory Peripheral T-cell Lymphoma. Clin Cancer Res. 2015 Jun 15;21(12):2666-70. doi: 10.1158/1078-0432.CCR-14-3119. Epub 2015 Mar 23. PubMed PMID: 25802282.
9: Zhou L, Chen S, Zhang Y, Kmieciak M, Leng Y, Li L, Lin H, Rizzo KA, Dumur CI, Ferreira-Gonzalez A, Rahmani M, Povirk L, Chalasani S, Berger AJ, Dai Y, Grant S. The NAE inhibitor pevonedistat interacts with the HDAC inhibitor belinostat to target AML cells by disrupting the DDR. Blood. 2016 May 5;127(18):2219-30. doi: 10.1182/blood-2015-06-653717. Epub 2016 Feb 5. PubMed PMID: 26851293; PubMed Central PMCID: PMC4859196.
10: Goey AK, Sissung TM, Peer CJ, Figg WD. Pharmacogenomics and histone deacetylase inhibitors. Pharmacogenomics. 2016 Nov;17(16):1807-1815. Epub 2016 Oct 21. Review. PubMed PMID: 27767376; PubMed Central PMCID: PMC5558504.
11: Kim SH, Kang JG, Kim CS, Ihm SH, Choi MG, Yoo HJ, Lee SJ. Novel heat shock protein 90 inhibitor NVP-AUY922 synergizes with the histone deacetylase inhibitor PXD101 in induction of death of anaplastic thyroid carcinoma cells. J Clin Endocrinol Metab. 2015 Feb;100(2):E253-61. doi: 10.1210/jc.2014-3101. Epub 2014 Nov 12. PubMed PMID: 25389633.
12: Ma BB, Sung F, Tao Q, Poon FF, Lui VW, Yeo W, Chan SL, Chan AT. The preclinical activity of the histone deacetylase inhibitor PXD101 (belinostat) in hepatocellular carcinoma cell lines. Invest New Drugs. 2010 Apr;28(2):107-14. doi: 10.1007/s10637-009-9219-7. Epub 2009 Jan 27. PubMed PMID: 19172229.
13: Hainsworth JD, Daugaard G, Lesimple T, Hübner G, Greco FA, Stahl MJ, Büschenfelde CM, Allouache D, Penel N, Knoblauch P, Fizazi KS. Paclitaxel/carboplatin with or without belinostat as empiric first-line treatment for patients with carcinoma of unknown primary site: A randomized, phase 2 trial. Cancer. 2015 May 15;121(10):1654-61. doi: 10.1002/cncr.29229. Epub 2015 Jan 21. PubMed PMID: 25611313.
14: Dong D, Zhang T, Lu D, Liu J, Wu B. In vitro characterization of belinostat glucuronidation: demonstration of both UGT1A1 and UGT2B7 as the main contributing isozymes. Xenobiotica. 2017 Apr;47(4):277-283. doi: 10.1080/00498254.2016.1183061. Epub 2016 May 16. PubMed PMID: 27180825.
15: Gravina GL, Marampon F, Giusti I, Carosa E, Di Sante S, Ricevuto E, Dolo V, Tombolini V, Jannini EA, Festuccia C. Differential effects of PXD101 (belinostat) on androgen-dependent and androgen-independent prostate cancer models. Int J Oncol. 2012 Mar;40(3):711-20. doi: 10.3892/ijo.2011.1270. Epub 2011 Nov 23. PubMed PMID: 22134754.
16: Vitfell-Rasmussen J, Judson I, Safwat A, Jones RL, Rossen PB, Lind-Hansen M, Knoblauch P, Krarup-Hansen A. A Phase I/II Clinical Trial of Belinostat (PXD101) in Combination with Doxorubicin in Patients with Soft Tissue Sarcomas. Sarcoma. 2016;2016:2090271. doi: 10.1155/2016/2090271. Epub 2016 Jun 14. PubMed PMID: 27403082; PubMed Central PMCID: PMC4923583.
17: Bodiford A, Bodge M, Talbott MS, Reddy NM. Profile of belinostat for the treatment of relapsed or refractory peripheral T-cell lymphoma. Onco Targets Ther. 2014 Oct 24;7:1971-7. doi: 10.2147/OTT.S59269. eCollection 2014. Review. PubMed PMID: 25368524; PubMed Central PMCID: PMC4216035.
18: Puvvada SD, Li H, Rimsza LM, Bernstein SH, Fisher RI, LeBlanc M, Schmelz M, Glinsmann-Gibson B, Miller TP, Maddox AM, Friedberg JW, Smith SM, Persky DO. A phase II study of belinostat (PXD101) in relapsed and refractory aggressive B-cell lymphomas: SWOG S0520. Leuk Lymphoma. 2016 Oct;57(10):2359-69. doi: 10.3109/10428194.2015.1135431. Epub 2016 Jan 12. PubMed PMID: 26758422; PubMed Central PMCID: PMC5140034.
19: Jia WH, Mao H, Chen WR, Yue XT, Wei XX, Li DP, Xu KL, Huang YH. [Study on the immune functions of dendritic cells regulated by histone deacetylase inhibitor Belinostat]. Zhonghua Xue Ye Xue Za Zhi. 2018 Jan 14;39(1):41-46. doi: 10.3760/cma.j.issn.0253-2727.2018.01.009. Chinese. PubMed PMID: 29551032.
20: Jin JX, Kang JD, Li S, Jin L, Zhu HY, Guo Q, Gao QS, Yan CG, Yin XJ. PXD101 significantly improves nuclear reprogramming and the in vitro developmental competence of porcine SCNT embryos. Biochem Biophys Res Commun. 2015 Jan 2;456(1):156-61. doi: 10.1016/j.bbrc.2014.11.051. Epub 2014 Nov 24. PubMed PMID: 25446119.

Explore Compound Types